molecular formula C6H13ClFNS B15291638 (4-Fluorothian-4-yl)methanamine hydrochloride

(4-Fluorothian-4-yl)methanamine hydrochloride

Cat. No.: B15291638
M. Wt: 185.69 g/mol
InChI Key: AEQDESBVQNSAGW-UHFFFAOYSA-N
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Description

(4-Fluorothian-4-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C5H10ClFNS It is a derivative of thian-4-ylmethanamine, where a fluorine atom is substituted at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorothian-4-yl)methanamine hydrochloride typically involves the fluorination of thian-4-ylmethanamine. One common method includes the reaction of thian-4-ylmethanamine with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selective fluorination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: (4-Fluorothian-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, (4-Fluorothian-4-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them valuable in drug discovery and development.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Fluorinated amines are known to interact with various biological targets, and this compound may serve as a lead compound for the development of new pharmaceuticals.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of (4-Fluorothian-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound enhances its binding affinity to certain enzymes and receptors, leading to altered biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • (4-Fluorophenyl)(pyridin-4-yl)methanamine hydrochloride
  • (4-Fluorotetrahydro-2H-pyran-4-yl)methanamine hydrochloride

Comparison: Compared to these similar compounds, (4-Fluorothian-4-yl)methanamine hydrochloride is unique due to its thian-4-yl backbone, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C6H13ClFNS

Molecular Weight

185.69 g/mol

IUPAC Name

(4-fluorothian-4-yl)methanamine;hydrochloride

InChI

InChI=1S/C6H12FNS.ClH/c7-6(5-8)1-3-9-4-2-6;/h1-5,8H2;1H

InChI Key

AEQDESBVQNSAGW-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1(CN)F.Cl

Origin of Product

United States

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